4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde
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Overview
Description
4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C₁₁H₁₃NO₇ . It is characterized by the presence of two methoxymethoxy groups and a nitro group attached to a benzaldehyde core. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde typically involves the protection of hydroxyl groups followed by nitration and formylation reactions. A common synthetic route includes:
Protection of Hydroxyl Groups: The starting material, 4,5-dihydroxybenzaldehyde, is treated with methoxymethyl chloride in the presence of a base such as sodium hydride to form 4,5-bis(methoxymethoxy)benzaldehyde.
Nitration: The protected benzaldehyde is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position, yielding this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The methoxymethoxy groups can be substituted under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acetic acid.
Substitution: Acidic or basic hydrolysis conditions.
Major Products:
Reduction: 4,5-Bis(methoxymethoxy)-2-aminobenzaldehyde.
Oxidation: 4,5-Bis(methoxymethoxy)-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Biological Studies: It is employed in studies investigating the effects of nitroaromatic compounds on biological systems.
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is primarily related to its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with various biological targets.
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which are important in various biochemical processes.
Methoxymethoxy Groups: These groups can be hydrolyzed to reveal hydroxyl groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
4,5-Dimethoxy-2-nitrobenzaldehyde: Similar structure but with methoxy groups instead of methoxymethoxy groups.
2-Nitrobenzaldehyde: Lacks the methoxymethoxy groups, making it less sterically hindered.
4,5-Dihydroxy-2-nitrobenzaldehyde: Contains hydroxyl groups instead of methoxymethoxy groups, making it more reactive in certain conditions.
Uniqueness: 4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde is unique due to the presence of methoxymethoxy groups, which provide steric protection and influence the compound’s reactivity and solubility. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Biological Activity
4,5-Bis(methoxymethoxy)-2-nitrobenzaldehyde, a compound with the CAS number 874518-60-2, is a substituted benzaldehyde that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by two methoxymethoxy groups and a nitro group attached to a benzaldehyde backbone. The presence of these functional groups may influence its solubility and reactivity, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that analogs of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar aryl structures possess inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of electron-withdrawing groups, such as nitro or aldehyde groups, enhances this activity by stabilizing reactive intermediates during microbial metabolism .
Antitumor Activity
Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines, indicating potential as chemotherapeutic agents .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby disrupting cellular functions in pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate the generation of ROS, leading to oxidative stress in targeted cells, which is a common pathway for inducing apoptosis .
- Interaction with Cellular Receptors : There is potential for interaction with specific receptors that modulate cell signaling pathways related to growth and survival.
Study on Antimicrobial Activity
In a study published in PubMed, researchers explored various benzaldehyde derivatives for their antimicrobial properties. They found that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive bacteria. The study highlighted the importance of substituents in enhancing bioactivity against resistant strains .
Study on Antitumor Effects
A research article indicated that certain derivatives of nitrobenzaldehydes showed promising results in inhibiting tumor growth in vitro. The study utilized various cancer cell lines and demonstrated that these compounds could reduce cell viability significantly compared to controls. Further investigations into the apoptotic pathways activated by these compounds are ongoing .
Comparative Analysis
A comparative analysis of similar compounds reveals that while many substituted benzaldehydes show biological activity, the specific arrangement and type of substituents directly influence their potency. Below is a summary table comparing selected compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Two methoxymethoxy groups, one nitro | Antimicrobial, antitumor |
4-Nitrobenzaldehyde | One nitro group | Moderate antimicrobial |
3-Methoxy-4-hydroxybenzaldehyde | Hydroxy and methoxy groups | Weak antitumor |
4-(Trifluoromethyl)benzaldehyde | Trifluoromethyl group | High antimicrobial |
Properties
IUPAC Name |
4,5-bis(methoxymethoxy)-2-nitrobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c1-16-6-18-10-3-8(5-13)9(12(14)15)4-11(10)19-7-17-2/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKCSMXQWQAGMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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